molecular formula C10H10ClNO4 B2525712 1-Methylquinolin-1-ium perchlorate CAS No. 4185-64-2

1-Methylquinolin-1-ium perchlorate

Cat. No.: B2525712
CAS No.: 4185-64-2
M. Wt: 243.64
InChI Key: QPIUGHZTYHWXCP-UHFFFAOYSA-M
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Description

1-Methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinolin-1-ium perchlorate can be synthesized through the methylation of quinoline followed by the addition of perchloric acid. The reaction typically involves the use of methyl iodide as the methylating agent and an appropriate solvent such as acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

1-Methylquinolin-1-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development, particularly for their antimalarial and antiviral activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Methylquinolin-1-ium perchlorate can be compared with other quinoline derivatives:

    Quinoline: The parent compound, which lacks the methyl and perchlorate groups.

    Quinoline N-oxide: An oxidized derivative with different chemical properties.

    Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other quinoline derivatives. Its perchlorate group makes it a valuable intermediate in various chemical reactions and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylquinolin-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.ClHO4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUGHZTYHWXCP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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